4-methyl-2-(methylsulfanyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitrobenzenamine with methylthiol in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group while the methylthiol group is introduced at the 2-position.
Industrial Production Methods
In industrial settings, the production of 4-methyl-2-(methylthio)benzenamine often involves the use of catalytic hydrogenation. This method allows for the efficient reduction of the nitro group to an amino group while simultaneously introducing the methylthio group. The process is typically carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can further modify the amino group or the methylthio group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methylthio groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amino or methylthio derivatives.
Substitution: Various substituted benzenamine derivatives, depending on the electrophile used.
Scientific Research Applications
4-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-(methylthio)benzenamine involves its interaction with specific molecular targets. The amino and methylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-methoxybenzenamine: Similar structure but with a methoxy group instead of a methylthio group.
4-Methylbenzenamine: Lacks the methylthio group.
2-Methyl-4-methoxybenzenamine: Similar structure but with different substitution patterns.
Uniqueness
4-methyl-2-(methylsulfanyl)aniline is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-methyl-2-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMRZWWLRLJSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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